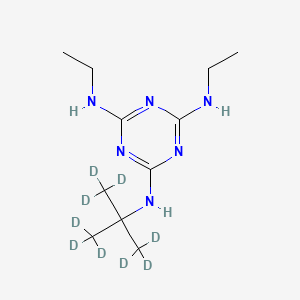
Bis(ethylamino)-tert-butylamino-s-triazine-d9
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(ethylamino)-tert-butylamino-s-triazine-d9 is a synthetic compound belonging to the class of s-triazines. This compound is characterized by the presence of ethylamino and tert-butylamino groups attached to a triazine ring. The “d9” designation indicates that the compound is deuterated, meaning it contains deuterium atoms, which are isotopes of hydrogen. Deuteration is often used in scientific research to study reaction mechanisms and molecular interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(ethylamino)-tert-butylamino-s-triazine-d9 typically involves the reaction of cyanuric chloride with ethylamine and tert-butylamine in the presence of a deuterating agent. The reaction is carried out under controlled conditions to ensure the selective incorporation of deuterium atoms. The general reaction scheme is as follows:
- Cyanuric chloride is dissolved in an appropriate solvent, such as dichloromethane.
- Ethylamine and tert-butylamine are added to the solution.
- A deuterating agent, such as deuterium oxide (D2O), is introduced to facilitate the exchange of hydrogen atoms with deuterium.
- The reaction mixture is stirred at a specific temperature and for a defined period to complete the synthesis.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Bis(ethylamino)-tert-butylamino-s-triazine-d9 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethylamino and tert-butylamino groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted triazine derivatives with different functional groups.
Scientific Research Applications
Bis(ethylamino)-tert-butylamino-s-triazine-d9 has several scientific research applications:
Chemistry: Used as a model compound to study reaction mechanisms and kinetics.
Biology: Employed in labeling studies to track molecular interactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development and as a tracer in pharmacokinetic studies.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in polymerization reactions.
Mechanism of Action
The mechanism of action of Bis(ethylamino)-tert-butylamino-s-triazine-d9 involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The deuterium atoms in the compound can influence reaction kinetics and stability, providing insights into the molecular pathways involved.
Comparison with Similar Compounds
Similar Compounds
1,4-Bis(ethylamino)-9,10-anthraquinone: Used as an additive in biodiesel preservation.
2,2-Bis(methylol)propionic acid: A building block for dendritic materials.
2-Chloro-4,6-bis(ethylamino)-s-triazine: Known for its herbicidal properties.
Uniqueness
Bis(ethylamino)-tert-butylamino-s-triazine-d9 is unique due to its deuterated nature, which provides distinct advantages in research applications. The presence of deuterium atoms allows for detailed studies of reaction mechanisms and molecular interactions, making it a valuable tool in various scientific fields.
Properties
Molecular Formula |
C11H22N6 |
|---|---|
Molecular Weight |
247.39 g/mol |
IUPAC Name |
4-N,6-N-diethyl-2-N-[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C11H22N6/c1-6-12-8-14-9(13-7-2)16-10(15-8)17-11(3,4)5/h6-7H2,1-5H3,(H3,12,13,14,15,16,17)/i3D3,4D3,5D3 |
InChI Key |
UBCBDPVUYWSIIT-YJMGCJIZSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NC1=NC(=NC(=N1)NCC)NCC |
Canonical SMILES |
CCNC1=NC(=NC(=N1)NC(C)(C)C)NCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















